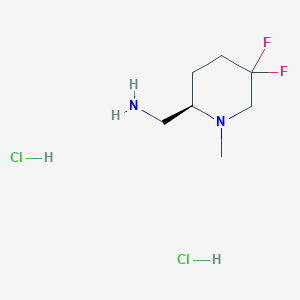
(R)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with difluoro and methyl groups, making it a unique structure with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Difluoro Groups: Fluorination reactions are employed to introduce difluoro groups at specific positions on the piperidine ring.
Methylation: Methyl groups are introduced using methylating agents under controlled conditions.
Formation of Methanamine: The methanamine group is introduced through amination reactions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific groups on the piperidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Methylpiperidin-2-ylmethanamine: Lacks the difluoro groups, resulting in different chemical properties.
®-5-Fluoro-1-methylpiperidin-2-ylmethanamine: Contains only one fluorine atom, leading to variations in reactivity and biological activity.
®-1-Methylpiperidin-2-ylmethanamine hydrochloride: Similar structure but without the difluoro groups, affecting its overall properties.
Uniqueness
The presence of difluoro groups in ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. These properties can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C7H16Cl2F2N2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
[(2R)-5,5-difluoro-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-11-5-7(8,9)3-2-6(11)4-10;;/h6H,2-5,10H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
NRRFFWATFXNZFN-QYCVXMPOSA-N |
Isomeric SMILES |
CN1CC(CC[C@@H]1CN)(F)F.Cl.Cl |
Canonical SMILES |
CN1CC(CCC1CN)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


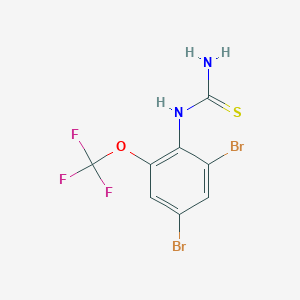

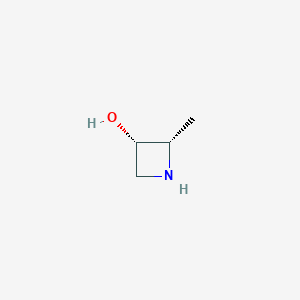
![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
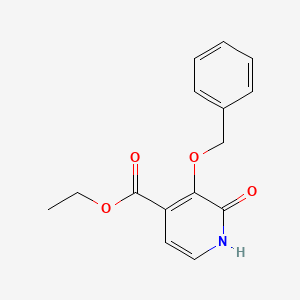

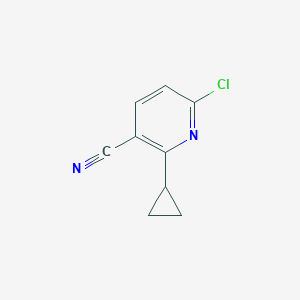
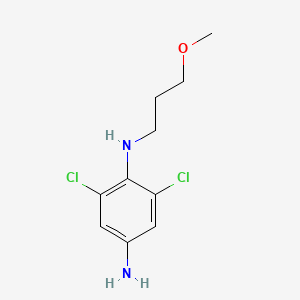
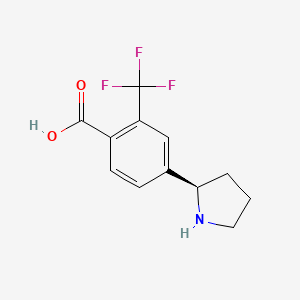
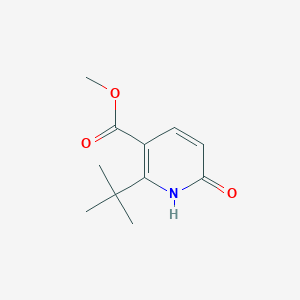
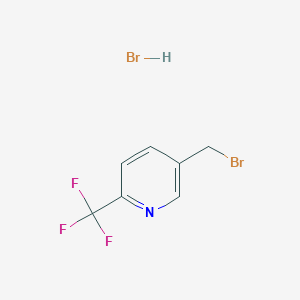
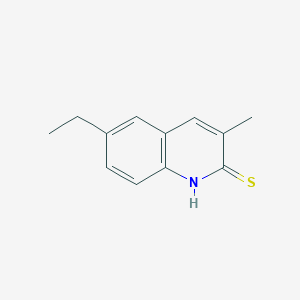
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)

